N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
Description
N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N-(C=O)-C-(C=O)-N) backbone. Its structure features two distinct substituents:
- N2-substituent: A 4-(trifluoromethyl)phenyl group, a hydrophobic aromatic ring with a strong electron-withdrawing trifluoromethyl (-CF₃) group.
This combination of polar and nonpolar groups suggests a balance between solubility and membrane permeability, making it relevant for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-(2-hydroxypropyl)-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-7(18)6-16-10(19)11(20)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,7,18H,6H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYNLLAAEDBINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of 2-hydroxypropylamine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxalamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxalamide linkage can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, amine derivatives, and substituted trifluoromethylphenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research has indicated that N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide exhibits significant antitumor properties. Preliminary studies suggest that it inhibits cell proliferation in various cancer cell lines. The mechanisms of action are believed to involve the modulation of signaling pathways associated with cell growth and survival.
Neuropharmacological Effects
This compound has also shown promise in neuropharmacology. Its structural characteristics suggest potential antidepressant effects, likely due to its influence on neurotransmitter systems. Studies have indicated that it may enhance serotonin levels in animal models, suggesting a mechanism for mood regulation.
Study 1: Antitumor Efficacy
A recent study assessed the efficacy of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations exceeding 10 µM, with IC50 values around 15 µM for specific types of cancer.
Study 2: Neuropharmacological Effects
Another investigation focused on the compound's effects on animal models of depression. The findings revealed a notable increase in serotonin levels following treatment with this compound, supporting its potential use as an antidepressant agent.
Mechanism of Action
The mechanism of action of N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Structural Analogues and Substituent Effects
The biological and physicochemical properties of oxalamides are highly dependent on their substituents. Below is a comparative analysis with key analogs:
Key Observations:
- Hydrophilicity : The target compound’s 2-hydroxypropyl group increases solubility compared to analogs with purely aromatic or alkyl chains (e.g., compound 24 or 17 ) .
- Electron-Withdrawing Effects : The -CF₃ group in the target compound and 24 enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Biological Activity : Substituents dictate target specificity. For example, compound 24 inhibits SCD, while pyridinyl or piperazine groups (e.g., 1770 , 10 ) suggest CNS or flavorant applications .
Pharmacological and Toxicological Profiles
- Enzyme Inhibition : The -CF₃ group in the target compound and 24 is critical for interacting with enzymes like SCD or cytochrome P450 isoforms .
- Safety: Flavouring agents (e.g., 1770) exhibit high safety margins (NOEL = 100 mg/kg/day), whereas pharmaceutical analogs (e.g., 24) may have narrower therapeutic indices .
- Metabolism : Hydroxyl groups (target compound) may facilitate glucuronidation, reducing toxicity compared to halogenated analogs .
Biological Activity
N1-(2-hydroxypropyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound notable for its unique chemical structure, which includes a hydroxypropyl group and a trifluoromethylphenyl group. The compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C12H13F3N2O3
- Molecular Weight : 290.238 g/mol
- CAS Number : 433241-66-8
- Purity : 96% .
The biological activity of this compound is attributed to its ability to interact with various biological targets. The hydroxypropyl group can form hydrogen bonds, enhancing interactions with proteins and enzymes, while the trifluoromethyl moiety increases lipophilicity, potentially improving membrane permeability. These characteristics may modulate enzymatic activity and receptor interactions, leading to various biological effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against common pathogens, it demonstrated notable inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 250 µg/mL for S. aureus and 500 µg/mL for E. coli, suggesting moderate antibacterial potency .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including human myeloid leukemia (HL-60). The compound was found to induce apoptosis in these cells through the activation of intrinsic pathways involving caspases .
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with related compounds:
| Compound Name | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (HL-60 Cell Viability Reduction %) |
|---|---|---|
| This compound | S. aureus: 250 E. coli: 500 | 70% at 10 µM |
| N1-(2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide | S. aureus: 300 E. coli: 600 | 50% at 10 µM |
| N1-(3-hydroxypropyl)-N2-(4-chlorophenyl)oxalamide | S. aureus: 200 E. coli: 450 | 65% at 10 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
